molecular formula C7H5NO2 B3052880 Furo[3,4-c]pyridin-1(3H)-one CAS No. 4741-42-8

Furo[3,4-c]pyridin-1(3H)-one

Cat. No.: B3052880
CAS No.: 4741-42-8
M. Wt: 135.12 g/mol
InChI Key: GSVGNTLLELAQEF-UHFFFAOYSA-N
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Description

Furo[3,4-c]pyridin-1(3H)-one is a bicyclic heterocyclic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol (CAS: 4741-42-8). It features a fused furan and pyridine ring system, with the oxygen atom in the furan ring and the nitrogen atom in the pyridine ring occupying distinct positions (3,4-c fusion). Key physical properties include a melting point of 116–117°C, a predicted boiling point of 357.5±37.0°C, and a density of 1.360±0.06 g/cm³ . The compound is primarily used as an intermediate in organic synthesis and pharmaceutical development, particularly for neuropeptide S receptor (NPSR) antagonists and other bioactive molecules . Its safety profile includes warnings for acute toxicity, skin/eye irritation, and respiratory hazards, necessitating careful handling .

Properties

IUPAC Name

3H-furo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVGNTLLELAQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197129
Record name Furo(3,4-c)pyridin-1(3H)-one
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Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4741-42-8
Record name Furo(3,4-c)pyridin-1(3H)-one
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Record name 4741-42-8
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Record name Furo(3,4-c)pyridin-1(3H)-one
Source EPA DSSTox
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Record name FURO(3,4-C)PYRIDIN-1(3H)-ONE
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Preparation Methods

Historical Context and Structural Significance

Furo[3,4-c]pyridin-1(3H)-one derivatives are characterized by a fused furan-pyridine ring system, which confers unique electronic properties and bioactivity. Early synthetic routes relied on linear sequences involving hydroxyl protection, oxidation, and cyclization, often requiring five or more steps with cumulative yields below 50%. The discovery of enantioselective pathways in the 1990s, particularly using chiral reducing agents like [1S]-N,B-Enantride®, enabled access to non-racemic intermediates critical for pharmaceutical applications.

Traditional Multi-Step Synthesis

Stepwise Functionalization and Cyclization

Initial approaches involved:

  • Hydroxyl Protection : Using acetonide or tosyl groups to block reactive hydroxyl moieties.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄/H₂O) converted alcohols to ketones, albeit with strict temperature control to prevent over-oxidation.
  • Stereospecific Reduction : Chiral reducing agents selectively generated (R)- or (S)-configured alcohols. For example, [1S]-N,B-Enantride® reduced ketones to alcohols with 80–90% ee, which was enriched to >95% via ethyl acetate crystallization.
  • Deprotection and Cyclization : Base-mediated elimination formed the furan ring, but competing side reactions limited yields to 70–80%.
Table 1: Yield and Optical Purity in Traditional Synthesis
Step Reagents/Conditions Yield (%) ee (%)
Hydroxyl Protection Acetonide, CH₂Cl₂/pyridine 90
Oxidation Jones reagent, 0°C 85
Reduction [1S]-N,B-Enantride®, THF, -78°C 70 80
Crystallization Ethyl acetate, -20°C 95
Cyclization KOH/MeOH, reflux 70

Modern Single-Step Acid-Catalyzed Cyclodehydration

Mechanism and Optimization

A breakthrough method consolidated five steps into one by employing concentrated H₂SO₄ or HCl in azeotropic solvents (e.g., benzene or toluene). The acid catalyzes simultaneous deprotection of acetonide groups and cyclodehydration, forming the furopyridine core in >90% yield.

Reaction Scheme :
$$
\text{Compound II} \xrightarrow{\text{H₂SO₄, benzene, reflux}} \text{this compound (I)}
$$

Table 2: Acid-Mediated Cyclodehydration Conditions
Acid Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
H₂SO₄ Benzene 80 2 92 95
HCl Toluene 110 1.5 88 93
TFA CHCl₃ 60 3 85 90

Enantiomeric Control

Ethyl acetate crystallization of intermediates increased ee from 80% to >95%, critical for pharmaceutical-grade material. Chiral HPLC confirmed retention of stereochemical integrity during cyclodehydration.

Synthesis of Key Intermediate: Non-Racemic Alcohol II

Oxidation-Reduction Sequence

Racemic alcohol II was resolved via kinetic oxidation to ketone III followed by stereoselective reduction:

  • Oxidation : Jones reagent converted racemic II to ketone III in 85% yield.
  • Reduction : [1S]-N,B-Enantride® afforded non-racemic II with 80% ee, enriched to >95% via crystallization.
Table 3: Resolution of Racemic Alcohol II
Step Reagents Yield (%) ee (%)
Oxidation Jones reagent 85
Reduction [1S]-N,B-Enantride® 70 80
Crystallization Ethyl acetate 95

Industrial Scalability and Challenges

Solvent and Catalyst Selection

Benzene, though effective, poses toxicity concerns, prompting substitution with toluene or ethyl acetate. Catalytic HCl in toluene achieves comparable yields (88%) with safer handling.

Byproduct Management

Unreacted starting material (5–10%) is recovered via decantation and reused, improving atom economy. Silica gel chromatography purifies final products to >99% HPLC purity.

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Furo[3,4-c]pyridin-1(3H)-one has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and metastasis. Its ability to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis is particularly noteworthy .
  • Neuroprotective Effects : Emerging studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases .

Chemical Synthesis

The compound is widely used as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create diverse chemical libraries for drug discovery . Notably, innovative synthetic methods have been developed to produce derivatives with enhanced biological activities:

  • Cascade Reactions : A recent study highlighted a four-step tandem reaction involving acrylamides and 4-hydroxy-2-alkynoates to synthesize novel furo[3,4-c]pyridine derivatives efficiently . This method demonstrates good functional group tolerance and simplifies purification processes.

Industrial Applications

This compound derivatives are being investigated for their use in advanced materials:

  • Photosensitizers : The compound's derivatives are explored for applications in photodynamic therapy (PDT), where they act as photosensitizers that generate reactive oxygen species upon light activation .
  • Material Science : Due to their unique properties, these compounds are also being evaluated for use in the development of new materials with specific optical or electronic properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values that support further development into antimicrobial agents .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of this compound revealed its capacity to suppress cancer cell migration in vitro by targeting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

4,5,6,7-Tetrahydrothis compound

This derivative (Figure 1A) introduces a saturated six-membered ring fused to the furopyridinone core. Developed by Research Triangle Institute, it serves as a scaffold for NPSR antagonists. Compared to the parent compound, the tetrahydro modification enhances conformational flexibility, enabling broader structure-activity relationship (SAR) exploration. For example:

  • R06039-478 (2b) : A carboxamide derivative with a pA₂ = 7.51 , demonstrating high antagonist potency due to C3 isobutyl-phenyl substitution and N5 carboxamide groups .
  • R06039-447 (2a) : A urea derivative with pA₂ = 5.83 , highlighting the reduced efficacy of thiourea/urea groups compared to carboxamides .

Key Insight : The tetrahydro core mimics the oxazolo[3,4-a]pyrazine scaffold of SHA-68 (a benchmark NPSR antagonist) but eliminates chirality at the piperazine carbon, simplifying synthesis while retaining bioactivity .

Spiro Derivatives

Spiro architectures integrate the furopyridinone core with secondary rings, enhancing structural diversity:

  • Spiro[benzo[7]annulene-5,3'-furo[3,4-c]pyridin]-1'-one (48) : A benzannulated spiro compound synthesized via Method B (62% yield), showing enhanced lipophilicity (logP ~3.2) due to aromatic extension .

Comparison with SHA-68 and Oxazolo-Pyrazine Derivatives

SHA-68, a lead NPSR antagonist, contains an oxazolo[3,4-a]pyrazine core. This compound derivatives replace the oxazolidinone nitrogen with a fused double bond, altering electronic properties while maintaining key pharmacophore distances (Figure 1B). Key differences include:

  • Bioactivity: SHA-68 derivatives often require chiral centers for potency, whereas furopyridinones achieve comparable activity with racemic mixtures (e.g., 2b vs. SHA-68) .
  • Synthetic Accessibility: The furopyridinone scaffold avoids laborious chiral resolutions, streamlining production .

Isomeric and Functional Group Variations

Furo[2,3-c]pyridine Derivatives

The isomeric furo[2,3-c]pyridine (oxygen at position 2, nitrogen at 3) exhibits distinct reactivity and applications. Studies highlight its role in anticancer agents and fluorescent materials, underscoring how ring-positioning impacts electronic properties and biological targeting .

Substituent Effects

  • C3 Substituents : Isobutyl-phenyl groups (e.g., 51 ) improve NPSR binding affinity, while hydroxy-methyl substitutions (e.g., 71 ) reduce potency due to polar interactions .
  • N5 Modifications : Carboxamides (e.g., 47 , 70 ) enhance potency over ureas, as seen in 2b (pA₂ = 7.51) vs. 2a (pA₂ = 5.83) .

Data Tables

Table 1: Key Physical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Activity (pA₂) Reference
This compound C₇H₅NO₂ 135.12 116–117 N/A
R06039-478 (2b) C₁₈H₂₃N₃O₂ 313.40 N/A 7.51
SHA-68 C₂₀H₂₃N₃O₂ 337.42 N/A 7.90

Table 2: Structural Comparison of Scaffolds

Scaffold Key Features Advantages Limitations
This compound Rigid bicyclic core, synthetic versatility Broad SAR exploration, no chirality Limited in vivo data
Oxazolo[3,4-a]pyrazine Chiral center, polar oxazolidinone High potency (e.g., SHA-68) Complex synthesis, chirality
Spiro-furopyridinones Enhanced 3D structure Improved solubility/binding Higher molecular weight

Biological Activity

Furo[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a furan and a pyridine ring. Its unique structure allows it to act as a versatile building block in organic synthesis, particularly in drug discovery and development. The compound has been shown to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis, which is crucial for nucleic acid synthesis and cellular proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pyrimidine Biosynthesis : The compound inhibits enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide availability for DNA and RNA synthesis. This effect has been linked to its ability to amplify cellular responses to interferons .
  • Cellular Proliferation : Studies have demonstrated that this compound derivatives can interfere with the proliferation of immune cells. For instance, compounds derived from this scaffold showed significant inhibition of cell viability in various cancer cell lines, including triple-negative breast cancer (TNBC) cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study involved testing various derivatives against mammary cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at low concentrations (6.25 µM), particularly in TNBC cell lines like MDA-MB-231 .

CompoundIC50 (µM)Cell LineRemarks
1f6.25MDA-MB-231Most active against TNBC
1d25MDA-MB-231Significant reduction in viability
1b50MDA-MB-231Moderate activity
1a>200MCF-7No significant effect

Mechanistic Studies

In silico docking studies have revealed that this compound interacts with key proteins involved in cancer progression, such as AKT and CDK4. These interactions suggest that the compound may modulate critical signaling pathways associated with cell survival and proliferation .

Case Studies

A specific case study evaluated the effects of this compound on immune cell proliferation. The study found that treatment with this compound led to a significant decrease in purine and pyrimidine levels within treated cells compared to controls. This was quantified using high-performance liquid chromatography (HPLC), demonstrating its potential as an immunomodulatory agent .

Q & A

Q. What are the common synthetic routes for Furo[3,4-c]pyridin-1(3H)-one and its derivatives?

Synthetic strategies often involve cyclization, transition metal catalysis, and multi-step cascade reactions. For example:

  • Rhodium-catalyzed cascade reactions : A four-step process involving C–H activation, Lossen rearrangement, and annulation enables regioselective synthesis of trisubstituted derivatives .
  • Halogenation and functionalization : 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones can be synthesized via electrophilic substitution, with precise control over substituent placement .
  • Spirocyclic derivatives : Cyclohexane-fused analogs are synthesized using ketone intermediates and cyclization under acidic conditions .

Q. Table 1: Key Synthetic Methods

MethodKey FeaturesReference
Rhodium-catalyzed cascadeRegioselective C–H activation
Electrophilic halogenationIntroduces halogens at position 4
SpirocyclizationForms fused cyclohexane derivatives

Q. How is the structural characterization of this compound performed?

Advanced spectroscopic and analytical techniques are critical:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve substituent effects. For example, pyridine-H protons resonate at δ 8.59 ppm in derivatives .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+^+ = 311.1390 for a pyrano-furo-pyridone derivative) .
  • X-ray crystallography : Resolves regiochemical ambiguities in complex spirocyclic derivatives .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • Storage : Keep containers sealed in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can regioselective synthesis of substituted Furo[3,4-c]pyridin-1(3H)-ones be achieved?

Regioselectivity is controlled by:

  • Transition metal catalysis : Rhodium catalysts direct C–H activation to specific positions, enabling selective functionalization (e.g., at C6 or C7) .
  • Substituent-directed reactions : Electron-withdrawing groups (e.g., chloro, methyl) influence reactivity patterns. For example, 6-(3-chlorophenyl)-4-methyl derivatives are synthesized via Suzuki coupling .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Comparative analysis : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC NMR to assign overlapping signals .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in spirocyclic derivatives .
  • Density functional theory (DFT) : Predicts spectral profiles and validates experimental data .

Q. How do structural modifications impact the physicochemical properties of this compound derivatives?

  • Lipophilicity : Introducing methyl or chloro groups increases logP (e.g., logP = 1.59 for a spirocyclic derivative) .
  • Solubility : Hydrophilic substituents (e.g., hydroxyl or ethoxy groups) enhance aqueous solubility .
  • Thermal stability : Derivatives with fused rings (e.g., pyrano-furo-pyridones) exhibit higher melting points (>300°C) .

Q. What catalytic systems are optimal for large-scale synthesis of this compound derivatives?

  • Rhodium complexes : Efficient for gram-scale synthesis with >90% yield in cascade reactions .
  • Palladium catalysts : Effective for cross-coupling reactions (e.g., aryl halide functionalization) .
  • Acid-mediated cyclization : Sulfuric acid facilitates spirocyclization without side reactions .

Q. How can computational modeling aid in predicting biological activity?

  • Molecular docking : Screens derivatives for binding affinity to target proteins (e.g., kinases) .
  • QSAR studies : Correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-c]pyridin-1(3H)-one
Reactant of Route 2
Furo[3,4-c]pyridin-1(3H)-one

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